1-phenyl-1H-1,2,3-triazole-4-carbonitrile
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Overview
Description
1-Phenyl-1H-1,2,3-triazole-4-carbonitrile is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by a phenyl group attached to the first nitrogen atom of the triazole ring and a carbonitrile group at the fourth position. It is known for its stability and diverse chemical reactivity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of azidophenyl phenylselenides with a range of alpha-keto nitriles in the presence of dimethyl sulfoxide as the solvent and a catalytic amount of diethylamine .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored due to its high yield and mild reaction conditions, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
1-Phenyl-1H-1,2,3-triazole-4-carbonitrile has numerous applications in scientific research:
Medicine: Research explores its potential as a therapeutic agent due to its stability and reactivity.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-1H-1,2,3-triazole-4-carbonitrile involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. For instance, it has been shown to interact with high-abundant blood proteins, such as human serum albumin and human immunoglobulin G, through hydrophobic interactions . These interactions can modulate signaling pathways and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazole-4-carbonitrile can be compared with other triazole derivatives:
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.
5-Phenyl-1H-1,2,3-triazole-4-carbonitrile: Similar structure but with the phenyl group at the fifth position.
1-Phenyl-3-hydroxy-1,2,4-triazole: Different triazole ring system with a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
61456-87-9 |
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Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1-phenyltriazole-4-carbonitrile |
InChI |
InChI=1S/C9H6N4/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H |
InChI Key |
BKFLGIQLHBKHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C#N |
Origin of Product |
United States |
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